6-Hydroxy-2,4-dimethylnicotinonitrile
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Overview
Description
6-Hydroxy-2,4-dimethylnicotinonitrile is a chemical compound with the molecular formula C8H8N2O It is known for its unique structure, which includes a hydroxyl group and two methyl groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,4-dimethylnicotinonitrile typically involves the reaction of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of Vilsmeier-Haack reagent (DMF-POCl3) to formylate the compound, followed by subsequent reactions to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The key steps involve ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,4-dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines under suitable conditions.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
6-Hydroxy-2,4-dimethylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,4-dimethylnicotinonitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with biological molecules. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 6-Hydroxy-2,4-dimethylnicotinic acid
- 2-Hydroxy-4,6-dimethyl-5-cyano-pyridine
Uniqueness
6-Hydroxy-2,4-dimethylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dimethyl-6-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-8(11)10-6(2)7(5)4-9/h3H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLDZOOVQHCMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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